molecular formula C23H18FN3O B11986550 N-{(E)-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-methoxyaniline

N-{(E)-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-methoxyaniline

Cat. No.: B11986550
M. Wt: 371.4 g/mol
InChI Key: IWTKZCAVQDIIJN-UHFFFAOYSA-N
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Description

N-{(E)-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-methoxyaniline is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a fluorophenyl group, and a methoxyaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{(E)-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-methoxyaniline typically involves a multi-step process. One common method starts with the preparation of the pyrazole core, followed by the introduction of the fluorophenyl and phenyl groups. The final step involves the condensation of the pyrazole derivative with 4-methoxyaniline under specific reaction conditions, such as the use of a suitable solvent and a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques like crystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-{(E)-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-methoxyaniline can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-{(E)-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-methoxyaniline has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities, such as anti-inflammatory or anticancer properties.

    Medicine: It is investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-{(E)-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-methoxyaniline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and ultimately exerting its biological activity.

Properties

Molecular Formula

C23H18FN3O

Molecular Weight

371.4 g/mol

IUPAC Name

1-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]-N-(4-methoxyphenyl)methanimine

InChI

InChI=1S/C23H18FN3O/c1-28-22-13-11-20(12-14-22)25-15-18-16-27(21-5-3-2-4-6-21)26-23(18)17-7-9-19(24)10-8-17/h2-16H,1H3

InChI Key

IWTKZCAVQDIIJN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N=CC2=CN(N=C2C3=CC=C(C=C3)F)C4=CC=CC=C4

Origin of Product

United States

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